2,3-Dibromo-5-iodopyridine
Overview
Description
2,3-Dibromo-5-iodopyridine is a useful research compound. Its molecular formula is C5H2Br2IN and its molecular weight is 362.79 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of 2,3-Dibromo-5-iodopyridine is the electron-rich C-5 position of unprotected 2-amino/2-hydroxy-5-halopyridine . This compound is used in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications .
Mode of Action
This compound interacts with its targets through a copper-catalyzed 1,2-diol amination . This reaction occurs at the electron-rich C-5 position of the target molecule, resulting in the formation of a new C-N bond .
Biochemical Pathways
The action of this compound affects the synthesis of thiophene-based conjugated polymers . These polymers have exceptional optical and conductive properties, making them valuable in electronic and optoelectronic applications .
Result of Action
The result of this compound’s action is the formation of a new C-N bond at the C-5 position of the target molecule . This leads to the synthesis of novel thiophene-based conjugated polymers with unique properties suitable for electronic applications .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the copper-catalyzed 1,2-diol amination reaction occurs under specific conditions . .
Biochemical Analysis
Biochemical Properties
2,3-Dibromo-5-iodopyridine plays a crucial role in biochemical reactions, particularly in the formation of carbon-nitrogen (C-N) bonds. It interacts with enzymes such as copper-catalyzed amination enzymes, facilitating the selective amination at the C-5 position of the pyridine ring . This interaction is essential for the synthesis of aminopyridines, which are important intermediates in the production of pharmaceuticals and agrochemicals. The compound’s ability to undergo selective amination makes it a valuable tool in the modification of biomolecules.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. It influences cell function by modulating cell signaling pathways and gene expression. The compound’s interaction with cellular enzymes can lead to changes in cellular metabolism, affecting the overall function of the cell. For instance, its role in the formation of C-N bonds can impact the synthesis of proteins and other essential biomolecules, thereby influencing cellular processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules It acts as a substrate for copper-catalyzed amination reactions, where it undergoes selective amination at the C-5 positionThe compound’s ability to participate in such reactions highlights its role in enzyme inhibition or activation, as well as changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under specific conditions, allowing for consistent results in biochemical assays. Prolonged exposure to certain environmental factors may lead to its degradation, affecting its efficacy in long-term experiments. The compound’s impact on cellular function can also vary over time, with potential long-term effects observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity and improved cellular function. At higher doses, it can lead to toxic or adverse effects, including enzyme inhibition and disruption of cellular processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound undergoes biotransformation, leading to the formation of metabolites that can further participate in biochemical reactions. Its interaction with metabolic enzymes can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes. This interaction ensures its proper localization and accumulation within target cells, allowing it to exert its biochemical effects effectively .
Subcellular Localization
This compound exhibits specific subcellular localization, which is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it can interact with target biomolecules. Post-translational modifications and targeting signals play a crucial role in its localization, ensuring that it reaches the appropriate sites within the cell to exert its effects .
Properties
IUPAC Name |
2,3-dibromo-5-iodopyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Br2IN/c6-4-1-3(8)2-9-5(4)7/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJGWFENHWWGPTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)Br)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Br2IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00743622 | |
Record name | 2,3-Dibromo-5-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00743622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
923957-52-2 | |
Record name | 2,3-Dibromo-5-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00743622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dibromo-5-iodopyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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